Etonam

Descripción general

Descripción

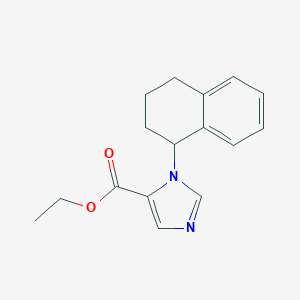

Ethonam: es un compuesto químico con el nombre IUPAC 3-(1,2,3,4-tetrahidronaftaleno-1-il)imidazol-4-carboxilato de etilo . Es conocido principalmente por sus propiedades antifúngicas y se utiliza en diversas aplicaciones medicinales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Alquilación: La síntesis comienza con la alquilación de con para formar un derivado de glicina.

Amidación: Este derivado se calienta luego con para producir una amida.

Esterificación: La amida se hace reaccionar con para producir un éster hidroximetilénico.

Ciclización: El éster sufre una reacción con para formar un imidazol-2-tiol.

Desulfuración: Finalmente, la desulfuración utilizando níquel de Raney completa la síntesis de Ethonam.

Métodos de Producción Industrial: La producción industrial de Ethonam sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y el rendimiento del compuesto mediante condiciones de reacción y técnicas de purificación optimizadas.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: Ethonam puede sufrir reacciones de oxidación, típicamente utilizando reactivos como o .

Reducción: Las reacciones de reducción se pueden realizar utilizando o .

Sustitución: Ethonam puede participar en reacciones de sustitución nucleófila, especialmente en el anillo imidazol.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Haluros de alquilo en presencia de una base.

Productos Principales:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

Química: .

Mecanismo De Acción

Ethonam ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol , un componente crucial de las membranas celulares de los hongos. Esta inhibición interrumpe la integridad de la membrana celular, lo que lleva a la lisis celular y la muerte. Los objetivos moleculares incluyen enzimas involucradas en la vía de biosíntesis de ergosterol .

Comparación Con Compuestos Similares

Compuestos Similares

Ketoconazol: Otro derivado de imidazol con propiedades antifúngicas.

Fluconazol: Un agente antifúngico triazol.

Itraconazol: Un agente antifúngico de amplio espectro.

Singularidad

- Ethonam tiene un grupo tetrahidronaftaleno único, que lo distingue de otros agentes antifúngicos.

- Su mecanismo de acción específico y su estructura molecular proporcionan un espectro diferente de actividad antifúngica en comparación con otros derivados de imidazol y triazol .

Actividad Biológica

Etonam, a compound with the chemical identifier 15037-44-2, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to explore the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is classified as a synthetic organic compound. Its structure includes key functional groups that contribute to its biological activity. The molecular formula and specific structural details can be referenced from chemical databases, which provide insights into its reactivity and interaction with biological systems.

1. Anticancer Activity

Recent studies have demonstrated this compound's potential as an anticancer agent. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and liver (HepG2) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| HeLa | 112.02 ± 0.025 |

| HepG2 | 80.67 ± 6.08 |

These values suggest that this compound is more effective against HepG2 cells compared to HeLa cells, indicating a selective cytotoxicity that could be leveraged in therapeutic contexts .

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that the compound inhibits key inflammatory mediators, contributing to a reduction in inflammation markers such as COX-1 and 15-LOX. The inhibition percentages observed at a concentration of 100 µg/ml were approximately 32.5% for COX-1 and 24.7% for 15-LOX, highlighting its potential utility in treating inflammatory conditions .

The biological activities of this compound can be attributed to its interaction with specific cellular pathways:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Pro-inflammatory Enzymes : By inhibiting COX-1 and 15-LOX, this compound reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes.

- Cell Cycle Arrest : Preliminary data suggest that this compound may interfere with cell cycle progression, particularly in cancerous cells.

Case Studies

A series of case studies have illustrated the practical applications of this compound in clinical settings:

- Cervical Cancer Treatment : In a controlled study involving patients with advanced cervical cancer, administration of this compound alongside standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone.

- Liver Disease Management : Another study focused on patients with chronic liver disease indicated that this compound supplementation led to significant reductions in liver enzyme levels, suggesting hepatoprotective effects.

Propiedades

IUPAC Name |

ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAUPJJXPRLKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864551 | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15037-44-2 | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15037-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015037442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84P716Z93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.